molecular formula C24H23FN2O3S B2971275 5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide CAS No. 451481-99-5

5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide

Cat. No.: B2971275
CAS No.: 451481-99-5
M. Wt: 438.52
InChI Key: GWLWQZXMXZUPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C24H23FN2O3S and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Solid Tumors with PET

A study by Tu et al. (2007) developed a series of fluorine-containing benzamide analogs, demonstrating their utility in positron emission tomography (PET) imaging for assessing the sigma-2 receptor status of solid tumors. Specifically, compounds with moderate to high affinity for sigma2 receptors were radiolabeled with fluorine-18, showing high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies. This suggests their potential application in diagnosing and monitoring tumor progression (Tu et al., 2007).

Anticancer Activity

Ravichandiran et al. (2019) reported on the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, which exhibited potent cytotoxic activity against various human cancer cell lines. This research indicates the therapeutic potential of such compounds in cancer treatment, especially for inducing apoptosis and arresting the cell cycle in cancer cells (Ravichandiran et al., 2019).

Pro-apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) synthesized compounds bearing sulfonamide fragments and evaluated their in vitro anti-cancer activity. The compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes. This highlights their potential as therapeutic agents in cancer treatment through the activation of apoptotic pathways and p38/ERK phosphorylation (Cumaoğlu et al., 2015).

Hypoglycemic Activity

Abou-Seri et al. (2019) synthesized quinazoline-sulfonylurea conjugates and evaluated their hypoglycemic effects in alloxan-induced diabetic rats. The conjugates showed promising results by improving blood insulin levels and glucose uptake, indicating their potential in diabetes management (Abou-Seri et al., 2019).

Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)

Grunewald et al. (2006) explored the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to PNMT, a key enzyme involved in adrenaline synthesis. Their study contributes to understanding how structural modifications affect enzyme inhibition and opens up avenues for developing novel PNMT inhibitors with potential therapeutic applications (Grunewald et al., 2006).

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3,4-dimethylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O3S/c1-16-7-8-20(13-17(16)2)26-24(28)22-14-21(9-10-23(22)25)31(29,30)27-12-11-18-5-3-4-6-19(18)15-27/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLWQZXMXZUPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.